molecular formula C21H44N4O3 B12759157 Myristamidobutyl guanidine acetate CAS No. 499222-92-3

Myristamidobutyl guanidine acetate

Cat. No.: B12759157
CAS No.: 499222-92-3
M. Wt: 400.6 g/mol
InChI Key: QOBMEPXDYYCQMH-UHFFFAOYSA-N
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Description

Myristamidobutyl guanidine acetate is a cationic surfactant belonging to the guanidine salt category. Its molecular formula ranges from C₁₉H₄₀N₄O·C₂H₄O₂ to C₂₁H₄₄N₄O·C₂H₄O₂, reflecting variations in alkyl chain length (myristamide [C14] or palmitamide [C16]) linked to a guanidinium group and an acetate counterion . Structurally, it combines a hydrophobic fatty acyl chain with a hydrophilic guanidine moiety, enabling surfactant properties such as emulsification, antimicrobial activity, and stabilization in formulations. It is primarily used in personal care products (e.g., shampoos, conditioners) and industrial applications requiring cationic charge interactions .

Properties

CAS No.

499222-92-3

Molecular Formula

C21H44N4O3

Molecular Weight

400.6 g/mol

IUPAC Name

acetic acid;N-[4-(diaminomethylideneamino)butyl]tetradecanamide

InChI

InChI=1S/C19H40N4O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-15-18(24)22-16-13-14-17-23-19(20)21;1-2(3)4/h2-17H2,1H3,(H,22,24)(H4,20,21,23);1H3,(H,3,4)

InChI Key

QOBMEPXDYYCQMH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCCCN=C(N)N.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of myristamidobutyl guanidine acetate typically involves the reaction of myristic acid with butylamine to form myristamidobutylamine. This intermediate is then reacted with guanidine to produce myristamidobutyl guanidine, which is subsequently acetylated to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in stainless steel reactors with precise temperature and pressure controls .

Chemical Reactions Analysis

Types of Reactions: Myristamidobutyl guanidine acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can produce various substituted guanidine compounds .

Scientific Research Applications

Myristamidobutyl guanidine acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of myristamidobutyl guanidine acetate involves its interaction with biological membranes. The compound’s surfactant properties allow it to disrupt microbial cell membranes, leading to cell lysis and death. This makes it effective as an antimicrobial agent. Additionally, the compound can interact with various molecular targets, including proteins and lipids, to exert its effects .

Comparison with Similar Compounds

Table 1: Comparative Properties of Guanidine Derivatives

Compound Molecular Formula Key Applications Toxicity (Oral LD₅₀, Rats)
This compound C₁₉H₄₀N₄O·C₂H₄O₂ – C₂₁H₄₄N₄O·C₂H₄O₂ Surfactant, antimicrobial agent in personal care Not reported
Guanidine nitrate CH₆N₄O₃ Explosives, disinfectants, photography 989.6 mg/kg (males)
Guanidine chloride CH₅N₃·HCl Protein denaturant, treatment of myasthenia gravis 475 mg/kg
Guanidine acetate C₂H₇N₃O₂ RNA/protein extraction, molecular biology Not reported

Critical Analysis of Data Gaps and Research Needs

  • Toxicity data for this compound remains uncharacterized, necessitating ecotoxicological studies to assess environmental and human safety .
  • Comparative efficacy studies are needed to evaluate its surfactant performance against other guanidine derivatives or non-guanidine cationic agents.

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